![molecular formula C7H8O2S B3051397 4-Ethylthiophene-3-carboxylic acid CAS No. 334918-15-9](/img/structure/B3051397.png)
4-Ethylthiophene-3-carboxylic acid
Overview
Description
4-Ethylthiophene-3-carboxylic acid is a chemical compound with the CAS Number: 334918-15-9 . It has a molecular weight of 156.21 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-ethyl-3-thiophenecarboxylic acid . Its InChI Code is 1S/C7H8O2S/c1-2-5-3-10-4-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9) .Chemical Reactions Analysis
Carboxylic acids, such as 4-Ethylthiophene-3-carboxylic acid, can undergo a variety of reactions. They can act as both acids and bases, reacting with bases to form salts and with acids to form acid anhydrides . They can also undergo reduction to form primary alcohols, and their acid halides can be used to form esters and amides .Scientific Research Applications
- Its thiophene ring structure makes it valuable for drug discovery. Scientists modify its side chains to enhance bioavailability, binding affinity, and metabolic stability of potential drug candidates .
Organic Synthesis and Medicinal Chemistry
Thiophene Derivatives and Antimicrobial Activity
Safety and Hazards
Mechanism of Action
Target of Action
Thiophene derivatives are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
The exact mode of action of 4-Ethylthiophene-3-carboxylic acid is currently unknown . Thiophene derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by 4-Ethylthiophene-3-carboxylic acid require further investigation.
Biochemical Pathways
Thiophene derivatives are known to influence various biochemical pathways, including those involved in inflammation and cancer
Result of Action
Thiophene derivatives are known to have various biological effects, including anti-inflammatory and anticancer activities
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of thiophene derivatives
properties
IUPAC Name |
4-ethylthiophene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-2-5-3-10-4-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHHSDUHWIDOJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40605199 | |
Record name | 4-Ethylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40605199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylthiophene-3-carboxylic acid | |
CAS RN |
334918-15-9 | |
Record name | 4-Ethylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40605199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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